[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid
Description
[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid (hereafter referred to as the "target compound") is a boronic acid derivative featuring a benzene ring substituted with chloro (Cl), trifluoromethyl (CF₃), and pyridin-3-ylmethoxy groups. Its molecular complexity suggests applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or agrochemicals, where trifluoromethyl and heteroaryl groups are common pharmacophores. The compound is listed in commercial catalogs but marked as discontinued, indicating specialized or niche use .
Properties
IUPAC Name |
[4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)10(14(20)21)5-12(11)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKFKIXASCXOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl bromide with a boron-containing reagent under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the bromide compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which are a type of cross-coupling reaction. This compound can also participate in other reactions such as oxidation and substitution .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol).
Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its derivatives have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of high-performance materials has made it a key component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s unique substituent arrangement distinguishes it from other boronic acids. Key comparisons include:
Electronic Effects :
- The CF₃ group strongly withdraws electrons via induction, enhancing electrophilicity of the boronic acid for coupling reactions.
Reactivity in Cross-Coupling Reactions
Boronic acids with electron-withdrawing groups (EWGs) are favored in Suzuki-Miyaura couplings due to enhanced electrophilicity. However, steric hindrance can offset these benefits:
Inference : The target compound’s reactivity likely falls between (4-CF₃-phenyl)boronic acid and bulkier analogs like [2-Chloro-5-(pyridin-3-ylmethoxy)-4-CF₃O-phenyl]boronic acid.
Biological Activity
[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular structure of [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems, particularly in the inhibition of certain enzymes.
Antimicrobial Activity
Research indicates that boronic acids exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's moderate activity against Candida albicans and higher activity against Aspergillus niger, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) .
| Microorganism | MIC (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | Moderate | Higher |
| Aspergillus niger | Low | Lower |
| Escherichia coli | Moderate | Not specified |
| Bacillus cereus | Lower than AN2690 | Yes |
The proposed mechanism for the antimicrobial action of boronic acids involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. Docking studies suggest that the cyclic isomer of the compound can effectively bind to the active site of LeuRS in microorganisms, disrupting their protein synthesis pathways .
Study on Antibacterial Efficacy
In a comparative study examining various boronic acids, [4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid was identified as a potent inhibitor against Bacillus cereus. The study reported an IC50 value significantly lower than other tested compounds, indicating its potential as a lead compound for developing new antibacterial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involved coupling reactions that yielded a series of analogues. The structure-activity relationship studies revealed that modifications on the pyridine ring and trifluoromethyl group significantly affect biological activity. For instance, increasing electron-withdrawing characteristics enhanced both acidity and biological potency .
Q & A
Advanced Question
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases).
- DFT Calculations : Analyze electron density maps to assess boronic acid’s Lewis acidity, critical for forming reversible covalent bonds with serine proteases.
- SAR Analysis : Compare with analogs (e.g., 4-methoxyphenylboronic acid ) to identify substituent effects on bioactivity.
How does the trifluoromethyl group impact its solubility and reactivity?
Basic Question
- Solubility : The -CF₃ group reduces polarity, limiting aqueous solubility. Use co-solvents (DMSO:water mixtures) for in vitro assays.
- Reactivity : The electron-withdrawing -CF₃ enhances electrophilicity, accelerating cross-coupling but increasing sensitivity to moisture .
What purification challenges arise due to its structural features?
Advanced Question
- Byproduct Removal : Trace Pd residues from coupling require scavengers (e.g., SiliaMetS Thiol) or filtration through Celite.
- Chromatography Issues : The polar boronic acid interacts strongly with silica gel. Use EtOAc/hexane with 1–5% acetic acid to improve resolution .
How to validate its identity when commercial reference standards are unavailable?
Basic Question
- Comparative Analysis : Cross-validate NMR data with structurally similar compounds (e.g., 4-chloro-2-methoxyphenylboronic acid ).
- Elemental Analysis : Confirm %C, %H, %N, and %B (±0.3% tolerance).
What are its potential applications beyond catalysis (e.g., materials science)?
Advanced Question
- MOF Synthesis : As a linker for metal-organic frameworks (MOFs) due to boronic acid’s ability to form self-assembled networks.
- Sensor Development : Functionalize graphene oxide for fluoride ion detection via -B(OH)₂/F⁻ interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
